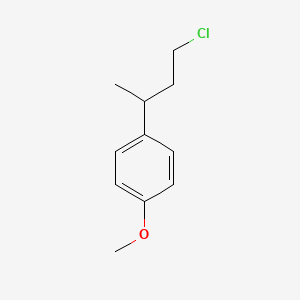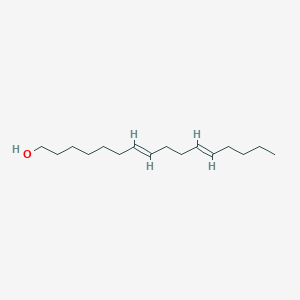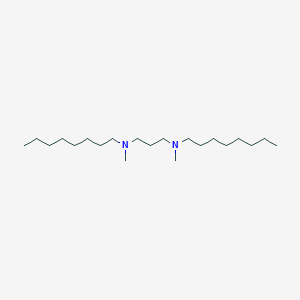
1,3-Benzodithiole, 2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodithiole, 2-(phenylthio)- is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring, with a phenylthio group attached to the second carbon of the dithiole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 1,3-Benzodithiole, 2-(phenylthio)- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Benzodithiole, 2-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2-(phenylthio)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient sulfur atoms in the dithiole ring. The compound can also undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: Similar structure but lacks the phenylthio group.
1,2-Benzenedithiol: Contains two thiol groups instead of the dithiole ring.
Benzopentathiepins: Contain additional sulfur atoms in the ring structure.
Uniqueness
1,3-Benzodithiole, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct reactivity and potential biological activities compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields of research and industry .
Properties
CAS No. |
57198-63-7 |
|---|---|
Molecular Formula |
C13H10S3 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C13H10S3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9,13H |
InChI Key |
UPFDUENAZFWXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2SC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)

